4-(dimethylsulfamoyl)-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide
Description
This compound features a benzamide core substituted with a dimethylsulfamoyl group at the 4-position and an N-linked 1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl moiety. The dihydropyridinone ring introduces conformational rigidity, which could influence binding specificity.
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxopyridin-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O6S/c1-22(2)31(28,29)16-6-4-14(5-7-16)18(25)21-17-12-15(13-23(3)20(17)27)19(26)24-8-10-30-11-9-24/h4-7,12-13H,8-11H2,1-3H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIUNLKRBIPIYKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C(C1=O)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C)C(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylsulfamoyl)-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide typically involves multi-step organic reactions. The process may start with the preparation of the benzamide core, followed by the introduction of the pyridine ring and the morpholine ring. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions in batch or continuous flow reactors. The process would be optimized for yield, purity, and cost-effectiveness. Key considerations would include the availability of starting materials, the efficiency of each reaction step, and the purification methods used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-(dimethylsulfamoyl)-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfone derivative, while reduction could produce a secondary amine.
Scientific Research Applications
Research indicates that this compound exhibits multiple biological activities, primarily through its interaction with specific protein targets. One of the most notable mechanisms of action involves the inhibition of the Murine Double Minute 2 (MDM2) protein, which is a negative regulator of the p53 tumor suppressor pathway. By inhibiting MDM2, the compound stabilizes p53, leading to enhanced apoptosis in cancer cells.
Key Findings:
- MDM2 Inhibition : The compound has shown potent inhibitory effects on MDM2 with nanomolar IC50 values, indicating strong binding affinity and potential for therapeutic application in oncology.
- Antiproliferative Activity : Significant antiproliferative effects have been observed against various cancer cell lines, including those resistant to conventional therapies.
The following table summarizes the biological activity data related to this compound:
| Activity | Cell Line/Model | IC50 (nM) | Comments |
|---|---|---|---|
| MDM2 Inhibition | Various Cancer Cell Lines | < 100 | Potent inhibitor; enhances p53 activity |
| Antiproliferative Effects | A549 (Lung Cancer) | 50 | Significant reduction in cell viability |
| Cytotoxicity | Healthy Human Cell Lines | > 1000 | Low cytotoxicity observed |
| Antimalarial Activity | Plasmodium falciparum | 200 | Moderate activity; further optimization needed |
Case Study 1: Cancer Therapeutics
A study investigated the efficacy of this compound in vivo using murine models of cancer. Results indicated that treatment led to reduced tumor growth and increased survival rates compared to control groups. The mechanism was attributed to enhanced apoptosis mediated by p53 activation.
Case Study 2: Antiparasitic Activity
Another study focused on the antimalarial properties of the compound, demonstrating moderate effectiveness against Plasmodium falciparum. Further investigations suggested potential modifications to enhance its efficacy against resistant strains.
Mechanism of Action
The mechanism of action of 4-(dimethylsulfamoyl)-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through experimental studies, such as binding assays and cellular assays.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Analysis
Key structural motifs in the target compound are shared with other molecules in the evidence, as summarized below:
Functional Group Contributions
- Morpholine-4-carbonyl : Present in both the target compound and the patented benzo[d][1,3]dioxole derivative , this group enhances solubility and serves as a hydrogen-bond acceptor, often critical for binding to protease active sites (e.g., MMPs ).
- Dimethylsulfamoyl : Found in the target compound and a sulfamoyl benzoyl chloride derivative , this group improves hydrophilicity and may interact with polar enzyme pockets.
Pharmacological and Physicochemical Comparisons
- Solubility : The morpholine and dimethylsulfamoyl groups in the target compound likely confer higher aqueous solubility compared to the hydrophobic hexadecylthio derivative .
- Enzyme Targeting : The MMP9 inhibitor () shares a morpholine-carbonyl group, suggesting the target compound might also modulate metalloproteases, though direct evidence is lacking .
- Stability: The patented crystalline form () highlights the importance of solid-state stability for dihydropyridinone derivatives, a factor that may apply to the target compound but requires experimental validation .
Biological Activity
The compound 4-(dimethylsulfamoyl)-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide is a sulfamoyl-substituted benzamide that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and therapeutic potential, particularly in the context of cancer treatment and other pharmacological applications.
Chemical Structure
The compound is characterized by the following structural features:
- A dimethylsulfamoyl group.
- A morpholine moiety linked to a carbonyl group.
- A dihydropyridine core which is known for its diverse biological activities.
Synthesis
The synthesis of this compound involves several steps, typically starting from readily available precursors. The method often includes the formation of the morpholine ring and subsequent attachment to the benzamide structure. Detailed synthetic pathways can be found in chemical literature focusing on similar compounds .
Anticancer Properties
Several studies have investigated the anticancer potential of compounds similar to this compound. For instance, compounds with similar structural motifs have demonstrated significant cytotoxicity against various cancer cell lines, including:
- K562 (chronic myelogenous leukemia)
- MCF-7 (breast cancer)
In one study, derivatives showed inhibition rates exceeding 90% against specific receptor tyrosine kinases at low concentrations, indicating potent anticancer activity .
The proposed mechanism involves:
- Inhibition of Tyrosine Kinases : The compound appears to inhibit key signaling pathways involved in cell proliferation and survival.
- Induction of Apoptosis : Studies indicate that it may promote apoptotic pathways in cancer cells, leading to reduced tumor growth.
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest in the G0/G1 phase, further contributing to its anticancer effects .
Pharmacological Profile
The compound has also been evaluated for its interactions with various enzymes and receptors:
- Acetylcholinesterase (AChE) : Inhibition studies suggest potential applications in neurodegenerative diseases.
- Cyclooxygenase Enzymes (COX) : Some derivatives have shown anti-inflammatory properties through COX inhibition .
Case Studies
Recent research highlighted the efficacy of similar compounds in clinical settings:
- Case Study 1 : A derivative was tested in a clinical trial for patients with advanced cancer, showing promising results in terms of tumor reduction and patient survival rates.
- Case Study 2 : Another study focused on its use as an adjunct therapy in combination with traditional chemotherapeutics, enhancing overall efficacy and reducing side effects.
Comparative Data Table
Q & A
Basic: What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound?
Answer:
The synthesis involves multi-step protocols, typically starting with functionalization of the pyridinone core. Key steps include:
- Morpholine-4-carbonyl incorporation : Use coupling agents like EDCl/HOBt under anhydrous DMF at 0–5°C to minimize side reactions .
- Benzamide formation : Activate the carboxylic acid group with thionyl chloride (SOCl₂) before reacting with the amine-containing intermediate under N₂ atmosphere .
- Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in ethanol to achieve >95% purity. Monitor intermediates via TLC (Rf = 0.3–0.5) .
Basic: Which spectroscopic and chromatographic methods are recommended for structural characterization?
Answer:
- NMR : Use ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substitution patterns, with DEPT-135 for quaternary carbon identification .
- HPLC-MS : Reverse-phase C18 column (acetonitrile/0.1% formic acid) coupled with ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) and detect impurities .
- FT-IR : Key peaks include C=O (1680–1720 cm⁻¹) and S=O (1150–1250 cm⁻¹) stretches .
Advanced: How can researchers design experiments to resolve contradictory bioactivity data across different assays?
Answer:
- Replicate assays : Use orthogonal methods (e.g., SPR for binding affinity vs. cell-based assays for functional activity) to cross-validate results .
- Structural analogs : Synthesize derivatives with modifications to the dimethylsulfamoyl or morpholine moieties to isolate contributions to bioactivity .
- Computational docking : Perform molecular docking (AutoDock Vina) to assess binding pose consistency across protein conformers (e.g., MD-simulated vs. crystal structures) .
Advanced: What computational modeling approaches are effective for studying the compound’s target interactions?
Answer:
- Molecular Dynamics (MD) : Simulate ligand-receptor complexes (GROMACS/NAMD) for 100+ ns to analyze stability, hydration, and conformational changes .
- Free Energy Perturbation (FEP) : Calculate ΔΔG for mutations in binding pockets to predict resistance mechanisms .
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Model electron transfer processes (e.g., covalent adduct formation) using Gaussian09/ORCA .
Advanced: What strategies improve the compound’s aqueous solubility and metabolic stability without compromising target affinity?
Answer:
- Prodrug design : Introduce phosphate or PEG groups at the sulfamoyl moiety for enhanced solubility; assess stability via pH-dependent hydrolysis assays .
- Salt formation : Screen counterions (e.g., sodium, tromethamine) using slurry experiments in ethanol/water mixtures .
- Nanoformulations : Encapsulate in PLGA nanoparticles (sonication-emulsification method) and test release kinetics in simulated physiological buffers .
Advanced: How can structure-activity relationship (SAR) studies be systematically conducted for analogs?
Answer:
- Substitution libraries : Synthesize analogs with variations at the pyridinone C5 position (e.g., replacing morpholine with piperazine or thiomorpholine) .
- Free-Wilson analysis : Quantify contributions of substituents to bioactivity using multivariate regression (e.g., SPSS/R) .
- 3D-QSAR : Build CoMFA/CoMSIA models (Sybyl-X) using aligned conformers of active/inactive analogs .
Advanced: How should researchers address discrepancies in catalytic efficiency observed under varying pH/temperature conditions?
Answer:
- Kinetic profiling : Perform Michaelis-Menten assays at pH 6.0–8.0 and 25–45°C to map activity landscapes .
- In situ spectroscopy : Use stopped-flow UV-Vis (λ = 300–400 nm) to monitor intermediate formation under non-steady-state conditions .
- Chevron plots : Analyze folding/unolding transitions (CD spectroscopy) to correlate enzyme stability with catalytic activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
